![molecular formula C15H18N2O3S2 B2634185 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide CAS No. 1207035-33-3](/img/structure/B2634185.png)
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide
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Overview
Description
Thiazolidinones are a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms. They have been found to exhibit a wide range of biological activities .
Synthesis Analysis
Thiazolidinones can be synthesized through various methods. One common method involves the reaction of an amine, an aldehyde, and a mercaptan .Molecular Structure Analysis
The molecular structure of thiazolidinones consists of a five-membered ring containing sulfur and nitrogen atoms. The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidinones can vary widely depending on their specific structure. Factors that can influence these properties include the nature of the substituents on the ring, the presence of additional functional groups, and the overall size and shape of the molecule .Scientific Research Applications
- Compound Activity : The synthesized benzylidene-thiazolidine-2,4-diones (including compounds 5d and 5e) act as partial PPAR-γ agonists. They demonstrate promising antidiabetic efficacy without significant weight gain .
- Binding Energies : Compounds 5c and 5d exhibited higher binding energies than the native ligand, suggesting their potential as partial PPAR-γ agonists .
- Compound : 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid demonstrated antibacterial activity against Gram-positive bacteria, particularly S. aureus, and moderate antifungal activity .
Antidiabetic Agents
Molecular Docking Studies
Antibacterial and Antifungal Properties
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-9-6-12(21-7-9)14(19)16-10-4-2-3-5-11(10)17-13(18)8-22-15(17)20/h6-7,10-11H,2-5,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJHOVGZJHSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide |
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